2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide
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Overview
Description
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxypyrazine moiety, and a methylbutanamide backbone. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyrazine and 3-methylbutanamide.
Formation of Intermediate: The intermediate is formed by reacting 3-methoxypyrazine with a suitable reagent to introduce the amino group.
Coupling Reaction: The intermediate is then coupled with 3-methylbutanamide under specific reaction conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide include:
2-aminopyrimidine derivatives: These compounds share a similar amino group and are studied for their antitrypanosomal and antiplasmodial activities.
Amino-pyrazoles: These compounds have a pyrazole ring and are used in medicinal chemistry for their therapeutic potential.
Compared to these similar compounds, this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)9(12)10(16)15-6-8-11(17-3)14-5-4-13-8/h4-5,7,9H,6,12H2,1-3H3,(H,15,16) |
InChI Key |
ZUENCRWCNWYNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NC=CN=C1OC)N |
Origin of Product |
United States |
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